N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline
Overview
Description
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a nitro group, a trifluoromethylsulfonyl group, and a methylphenyl group, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline typically involves multiple steps, including nitration, sulfonylation, and coupling reactions. One common method involves the nitration of 4-methylphenylamine to introduce the nitro group, followed by the introduction of the trifluoromethylsulfonyl group through sulfonylation. The final step involves coupling the intermediate with aniline under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethylsulfonyl group.
Major Products
The major products formed from these reactions include various substituted anilines, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline exerts its effects involves its reactive functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can undergo nucleophilic substitution. These reactions can modulate the activity of molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a strong electron-withdrawing group in organic synthesis.
N-(4-nitrophenyl)sulfonyltryptophan: Utilized in biochemical studies for its sulfonamide functionality.
Uniqueness
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline is unique due to the combination of its nitro, trifluoromethylsulfonyl, and methylphenyl groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-9-2-4-10(5-3-9)18-12-7-6-11(8-13(12)19(20)21)24(22,23)14(15,16)17/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNNPHLASOZURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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